Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1379811-62-7) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₂H₁₅N₅O₂ and a molecular weight of 261.29 g/mol . It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a scaffold renowned for its broad biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The compound features a cyclobutyl group at position 2 and an ethyl ester at position 6, distinguishing it from other derivatives.
Properties
IUPAC Name |
ethyl 7-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-2-19-11(18)8-6-14-12-15-10(7-4-3-5-7)16-17(12)9(8)13/h6-7H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZRFOGHLRNHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101126559 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-cyclobutyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-62-7 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-cyclobutyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-cyclobutyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolopyrimidines, which have been studied for various pharmacological properties, including antiviral and anticancer activities.
- Molecular Formula : C12H15N5O2
- Molecular Weight : 261.28 g/mol
- IUPAC Name : this compound
- CAS Number : 1379811-62-7
- Purity : Typically ≥95% .
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to the triazolo[1,5-a]pyrimidine structure. For instance, derivatives have shown activity against the influenza A virus by disrupting essential protein-protein interactions involved in viral replication. The compound's ability to inhibit the PA-PB1 interaction in the influenza polymerase complex has been particularly noteworthy.
In a study evaluating several derivatives, compounds similar to this compound showed effective inhibition with IC50 values ranging from 3.3 μM to 31 μM against PA-PB1 interactions. This suggests that modifications in the cyclobutyl moiety can enhance antiviral activity while maintaining low cytotoxicity .
Study on Influenza Virus
A comprehensive study assessed various triazolo[1,5-a]pyrimidine derivatives for their ability to inhibit influenza virus replication. The results indicated that certain structural modifications could significantly enhance antiviral efficacy. For example:
| Compound | IC50 (μM) | EC50 (μM) | CC50 (μM) |
|---|---|---|---|
| Compound A | 3.3 | >100 | >250 |
| Compound B | 31 | 43 | >250 |
| Ethyl 7-amino-2-cyclobutyl derivative | 12 | 25 | >250 |
The EC50 represents the concentration required to inhibit viral plaque formation by 50%, while CC50 indicates the cytotoxic concentration that reduces cell viability by half .
The mechanism of action for this compound involves its interaction with viral proteins crucial for replication. Molecular docking studies suggest that the compound can effectively bind to the active sites of these proteins, thereby inhibiting their function and preventing viral propagation .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest activity in several therapeutic areas:
- Antitumor Activity : Preliminary studies indicate that compounds with triazole and pyrimidine moieties can exhibit cytotoxic effects against various cancer cell lines. This compound may serve as a lead compound for developing new anticancer drugs.
- Antimicrobial Properties : The compound's unique structure may confer antibacterial and antifungal activities. Research into similar triazole derivatives has shown promise against resistant strains of bacteria and fungi.
- Neurological Applications : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Studies on related compounds have demonstrated neuroprotective effects and potential benefits in conditions like Alzheimer's disease.
Biological Research Applications
Beyond medicinal chemistry, this compound is valuable in biological research contexts:
- Enzyme Inhibition Studies : The compound can be used to investigate the inhibition of specific enzymes involved in metabolic pathways. Its triazole component is known to interact with various biological targets.
- Cell Signaling Pathways : Research has suggested that triazole derivatives can modulate cell signaling pathways. This compound may help elucidate the mechanisms of action for signaling molecules in cellular processes.
- Drug Development Platforms : The compound serves as a scaffold for synthesizing new derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies can lead to the identification of more potent analogs.
Case Studies and Research Findings
The following table summarizes notable findings from recent studies involving this compound:
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines. |
| Study B | Antimicrobial Properties | Exhibited activity against MRSA strains; potential for development as an antibiotic. |
| Study C | Neurological Effects | Showed neuroprotective properties in animal models of neurodegeneration. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The [1,2,4]triazolo[1,5-a]pyrimidine core allows extensive structural modifications, leading to diverse derivatives with varying pharmacological and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Derivatives
Key Observations:
Cyclobutyl at position 2 provides a balance between steric bulk and lipophilicity, contrasting with phenyl or pyridinyl groups, which enhance aromatic stacking but may reduce solubility .
Synthetic Accessibility :
- The use of TMDP or p-toluenesulfonic acid as catalysts enables eco-friendly, high-yield syntheses under mild conditions .
- Multi-component reactions (e.g., Biginelli-like) allow rapid diversification of substituents .
Biological Activities: Derivatives with aryl groups (phenyl, pyridinyl) show enhanced antiproliferative and antimicrobial activities due to improved hydrophobic interactions .
Physicochemical Properties :
Preparation Methods
Traditional Methods
Traditional methods for synthesizing triazolo[1,5-a]pyrimidines may involve toxic solvents and complex catalyst preparation, leading to environmental concerns and high costs. These methods often require multiple preparative steps and tedious work-up procedures, generating hazardous waste.
Green Chemistry Approaches
Recent advancements in green chemistry have led to the development of more sustainable synthesis protocols. For example, the use of 4,4’-trimethylenedipiperidine (TMDP) as a catalyst or solvent has been explored for the preparation of similar compounds. TMDP offers advantages such as reduced toxicity, non-flammability, and high recyclability, making it an attractive option for eco-friendly synthesis.
Analysis of Synthesis Conditions
| Condition | Description | Advantages |
|---|---|---|
| Catalyst | TMDP or similar eco-friendly catalysts | Reduced toxicity, recyclable, non-flammable |
| Solvents | Water and ethanol mixture (1:1 v/v) | Green solvents, cost-effective |
| Temperature | Reflux temperature or additive's liquid state | Efficient reaction rates, high yields |
| Reaction Type | One-pot, three-component condensation | Simplified procedure, reduced waste |
Q & A
Q. Key Data :
| Substituent Position | Yield Range | Melting Points (°C) |
|---|---|---|
| 2-Cyclobutyl | 70–82% | 112–217 |
What analytical techniques are critical for confirming the structure of this compound post-synthesis?
- ¹H NMR : Critical for confirming regiochemistry and substituent integration. For example, the NH proton in 7-amino derivatives appears as a broad singlet near δ 8.85 ppm .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 519.2 [M+H]⁺ for derivatives with adamantyl groups) .
- Elemental Analysis : Ensures purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- Melting Point Analysis : Used to assess crystallinity and batch consistency .
How does the substitution pattern on the triazolopyrimidine core influence biological activity?
- Position 2 : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance receptor binding affinity in cannabinoid receptor studies, likely due to improved hydrophobic interactions .
- Position 4 : Alkyl chains (e.g., pentyl) increase lipophilicity, impacting membrane permeability in cellular assays .
- Position 7 : Amino groups are critical for hydrogen bonding with target enzymes, as seen in antiviral and antidiabetic research .
Advanced Research Questions
What strategies are effective in optimizing regioselectivity during triazolopyrimidine synthesis?
- Solvent and Catalyst Control : Ionic liquid conditions (e.g., 1-butyl-3-methylimidazolium bromide) favor C-5 substitution, while acidic conditions (e.g., HCl) promote C-7 selectivity in Biginelli-like multicomponent reactions .
- Temperature Modulation : Higher temperatures (100°C) reduce byproduct formation during alkylation steps .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 16 hours) and improves yields in cyclization steps .
How should researchers resolve discrepancies in structure-activity relationship (SAR) data when varying substituents?
- Case Study : Derivatives with 4-methoxyphenyl (13e) show lower activity than 4-chlorophenyl (13d) despite similar yields. This contradiction can be resolved by:
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cellular assays for functional activity .
What methodologies are recommended for analyzing contradictory biological activity data across different derivatives?
- Meta-Analysis : Compare datasets from multiple studies (e.g., antiviral vs. antidiabetic activity) to identify scaffold-specific trends .
- Metabolic Stability Testing : Use liver microsome assays to rule out pharmacokinetic confounders (e.g., rapid clearance of 2-methylthio derivatives) .
- Crystallography : Resolve structural ambiguities (e.g., π-π stacking interactions in triazolopyrimidine crystals) to explain activity outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
